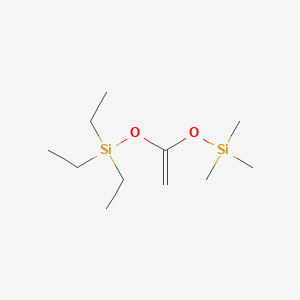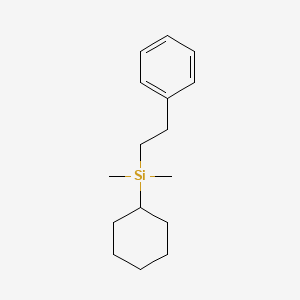
Cyclohexyl(dimethyl)(2-phenylethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(dimethyl)(2-phenylethyl)silane is an organosilicon compound characterized by a cyclohexyl group, two methyl groups, and a 2-phenylethyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(dimethyl)(2-phenylethyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. One common method is the reaction of cyclohexylsilane with 2-phenylethyl chloride in the presence of a platinum catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl(dimethyl)(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Cyclohexyl(dimethyl)(2-phenylethyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Cyclohexyl(dimethyl)(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the silicon atom replaces other functional groups .
Comparaison Avec Des Composés Similaires
Phenylsilane: Contains a phenyl group attached to silicon.
Cyclohexyldimethylsilane: Similar structure but lacks the phenylethyl group.
Dimethylphenethylsilane: Contains a phenylethyl group but lacks the cyclohexyl group.
Uniqueness: Cyclohexyl(dimethyl)(2-phenylethyl)silane is unique due to the presence of both cyclohexyl and phenylethyl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications where other silanes may not be as effective .
Propriétés
Numéro CAS |
192863-30-2 |
|---|---|
Formule moléculaire |
C16H26Si |
Poids moléculaire |
246.46 g/mol |
Nom IUPAC |
cyclohexyl-dimethyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C16H26Si/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3 |
Clé InChI |
KGEISZNYPMOFLT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC1=CC=CC=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)

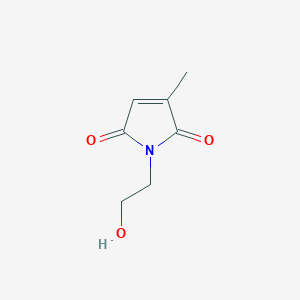
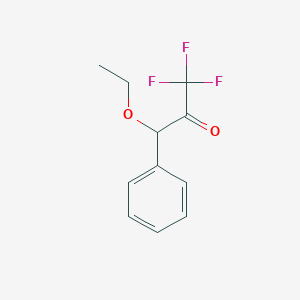
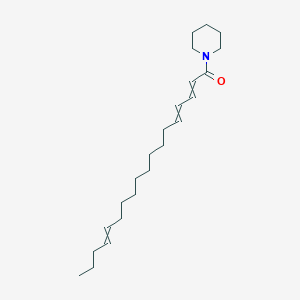
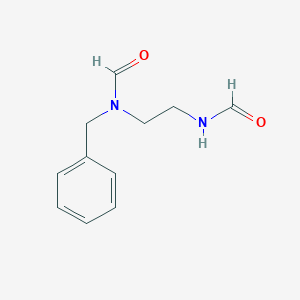

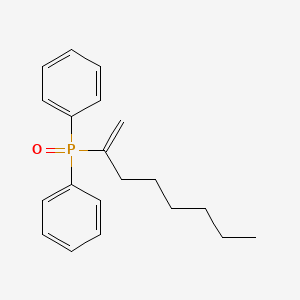
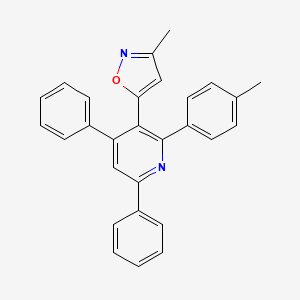

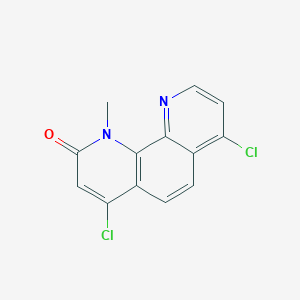
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
